tert-butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with a bromomethyl group and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a halogenation reaction, where a suitable brominating agent, such as N-bromosuccinimide (NBS), is used under controlled conditions.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, often using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been employed to enhance the efficiency and sustainability of such processes .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific functional groups involved.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic conditions may involve hydrochloric acid, while basic conditions may use sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrrolidine derivatives can be formed.
Oxidation and Reduction Products: These reactions can yield oxidized or reduced forms of the compound, respectively.
Hydrolysis Products: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory conditions.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug or an active pharmaceutical ingredient, interacting with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modulation of their activity.
Comparison with Similar Compounds
Similar compounds to tert-butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate include:
tert-Butyl (2S)-2-(chloromethyl)-5-oxopyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
tert-Butyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate: Contains a hydroxymethyl group instead of a bromomethyl group.
tert-Butyl (2S)-2-(methyl)-5-oxopyrrolidine-1-carboxylate: Features a methyl group instead of a bromomethyl group.
The uniqueness of this compound lies in its bromomethyl group, which imparts distinct reactivity and potential for further functionalization compared to its analogs.
Properties
CAS No. |
339333-87-8 |
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Molecular Formula |
C10H16BrNO3 |
Molecular Weight |
278.1 |
Purity |
95 |
Origin of Product |
United States |
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